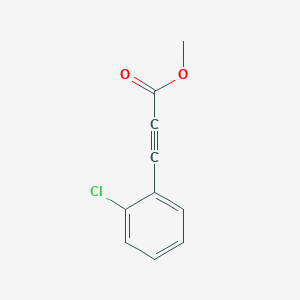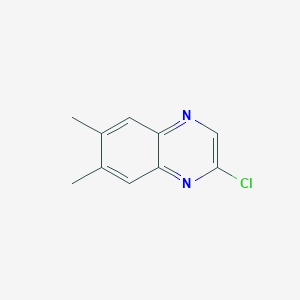
2-Chloro-6,7-dimethylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,7-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-6,7-dimethylquinoxaline is not fully understood. However, it is believed that the compound intercalates with DNA and RNA, which can affect their structure and function. This can lead to changes in gene expression and protein synthesis, which can have various biological effects.
Biochemical and Physiological Effects:
2-Chloro-6,7-dimethylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to have antibacterial and antifungal properties. Furthermore, it has been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-6,7-dimethylquinoxaline is its ability to intercalate with DNA and RNA, which makes it a useful tool in the study of various biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-Chloro-6,7-dimethylquinoxaline. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated in order to fully understand its biological effects. Finally, the development of new derivatives of this compound can lead to the discovery of new biological activities and applications.
合成法
The synthesis of 2-Chloro-6,7-dimethylquinoxaline involves the reaction of 2,3-dimethylquinoxaline with phosphorus pentachloride and thionyl chloride. The reaction yields 2-Chloro-6,7-dimethylquinoxaline as a white crystalline solid with a melting point of 114-116°C. The purity of the compound can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
2-Chloro-6,7-dimethylquinoxaline has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA and RNA due to its ability to intercalate with nucleic acids. It has also been used as a building block in the synthesis of various organic compounds such as pharmaceuticals and agrochemicals. Furthermore, it has been used as a tool in the study of various biological processes such as DNA replication, transcription, and translation.
特性
CAS番号 |
29067-81-0 |
|---|---|
製品名 |
2-Chloro-6,7-dimethylquinoxaline |
分子式 |
C10H9ClN2 |
分子量 |
192.64 g/mol |
IUPAC名 |
2-chloro-6,7-dimethylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3 |
InChIキー |
HGMIATOQJCNPOO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1C)Cl |
正規SMILES |
CC1=CC2=NC=C(N=C2C=C1C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



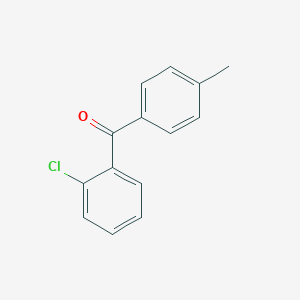

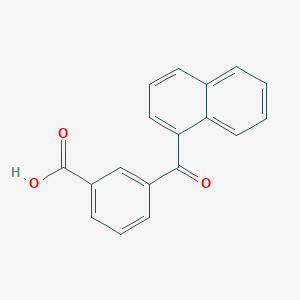
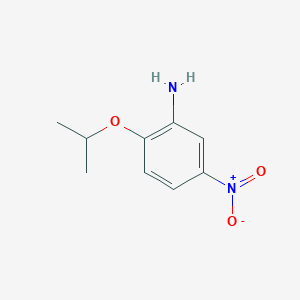
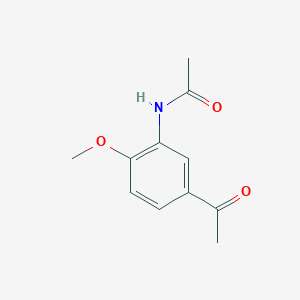
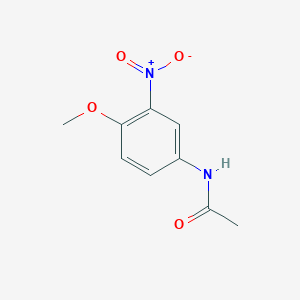
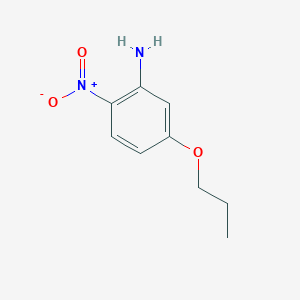
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)

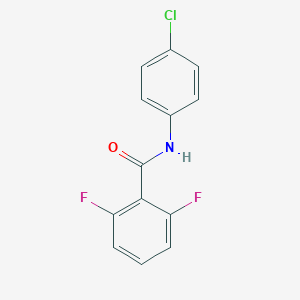

![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
